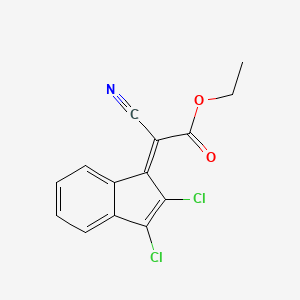
7-(3,4-dimethoxyphenyl)-4-(4-fluorophenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is of interest due to its structural complexity and the presence of dimethoxyphenyl and fluorophenyl groups, which could influence its physical and chemical properties. The interest in such molecules stems from their potential utility in medicinal chemistry, materials science, and as intermediates in organic synthesis.
Synthesis Analysis
The synthesis of related quinoline derivatives often involves multi-step reactions, starting from simple precursors to achieve the complex quinolinedione framework. A common approach for synthesizing quinoline derivatives involves the cyclization of aniline derivatives with suitable partners under acidic or basic conditions, followed by various functionalization steps to introduce the desired substituents (Wang et al., 2009).
Molecular Structure Analysis
X-ray crystallography provides detailed insights into the molecular structure of quinoline derivatives. For instance, the crystal structure of a similar compound was determined, revealing a monoclinic space group and specific geometric parameters that highlight the molecule's three-dimensional conformation (Xiang-Shan Wang et al., 2006). These studies are crucial for understanding the molecular foundation of the compound's properties and reactivity.
Chemical Reactions and Properties
Quinoline derivatives undergo a variety of chemical reactions, including nucleophilic substitutions, electrophilic aromatic substitutions, and cycloadditions. These reactions are influenced by the electronic and steric properties of the substituents attached to the quinoline core. For example, the presence of electron-donating dimethoxy groups and the electron-withdrawing fluorophenyl group can significantly affect the compound's reactivity towards different reagents (Patel et al., 2022).
Physical Properties Analysis
The physical properties of quinoline derivatives, such as melting point, boiling point, solubility, and crystal structure, are directly related to their molecular structure. Advanced computational techniques, including DFT calculations, provide insights into the electronic structure, which can be correlated with physical properties. These studies are instrumental in predicting the behavior of these compounds in different environments (Nuha Wazzan et al., 2016).
Chemical Properties Analysis
The chemical properties, such as acidity, basicity, and reactivity towards various chemical reagents, are influenced by the compound's molecular structure. Theoretical studies, including frontier molecular orbital (FMO) analysis, provide valuable information on the chemical behavior of quinoline derivatives. This information is crucial for designing new compounds with desired reactivity and stability (S. G. Patel et al., 2022).
科学的研究の応用
Photophysical Properties Study
The quinolinedione derivative exhibits intriguing photophysical properties. In a study, similar quinoline compounds demonstrated dual emissions and large Stokes’ shift emission patterns. These properties depend on solvent polarity, indicating potential applications in fluorescence spectroscopy and materials science for sensing and imaging applications (Padalkar & Sekar, 2014).
Application in HPLC-fluorescence Analysis
Quinolinedione derivatives have been used as fluorogenic labeling reagents in high-performance liquid chromatography (HPLC) for the analysis of chlorophenols in pharmaceuticals. This demonstrates their utility in analytical chemistry for sensitive and specific detection methods (Gatti et al., 1997).
Potential in Anticancer Research
Some derivatives of quinolinedione, such as 6,7-methylenedioxy-4-substituted phenylquinolin-2(1H)-one, have shown potent anticancer activity in vitro. These compounds, by inducing cell cycle arrest and apoptosis in cancer cells, highlight the potential therapeutic applications of quinolinedione derivatives in oncology (Chen et al., 2013).
Application in Organic Electronics
Quinolinedione derivatives, due to their molecular structure and electronic properties, have potential applications in the field of organic electronics. Their use in the development of materials for organic light-emitting diodes (OLEDs) exemplifies their relevance in advanced material science (Luo et al., 2015).
Antibacterial Applications
Specific quinolinedione derivatives have shown potent antibacterial activities against various bacterial strains, making them candidates for the development of new antibacterial agents. This highlights their potential contribution to addressing challenges in the field of infectious diseases (Kuramoto et al., 2003).
特性
IUPAC Name |
7-(3,4-dimethoxyphenyl)-4-(4-fluorophenyl)-1,3,4,6,7,8-hexahydroquinoline-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22FNO4/c1-28-20-8-5-14(11-21(20)29-2)15-9-18-23(19(26)10-15)17(12-22(27)25-18)13-3-6-16(24)7-4-13/h3-8,11,15,17H,9-10,12H2,1-2H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQTZWRJYHSXPIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2CC3=C(C(CC(=O)N3)C4=CC=C(C=C4)F)C(=O)C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(3,4-dimethoxyphenyl)-4-(4-fluorophenyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(3-hydroxy-3-methylbutyl)-N-[1-methyl-2-(1H-pyrazol-1-yl)ethyl]benzamide](/img/structure/B5553518.png)
![N-({5-[(dimethylamino)carbonyl]-2-furyl}methyl)-5-oxo-1-(3-pyridinylmethyl)-3-pyrrolidinecarboxamide](/img/structure/B5553521.png)

![4-[(cyclohexylamino)sulfonyl]-N-(5-methyl-3-isoxazolyl)-2-thiophenecarboxamide](/img/structure/B5553549.png)
![(3S)-N,N-dimethyl-1-{[4-methyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]carbonyl}azepan-3-amine](/img/structure/B5553556.png)

![N-(3-furylmethyl)-N-methyl-2-(8-methyl-3-oxo-2,8-diazaspiro[4.5]dec-2-yl)acetamide](/img/structure/B5553570.png)
![1-[5-(3,5-dimethyl-1H-pyrazol-4-yl)-1H-benzimidazol-2-yl]ethanol](/img/structure/B5553575.png)


![2-(4-chlorophenyl)-N-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)acetamide](/img/structure/B5553593.png)
![N-[(3S*,4R*)-1-(4-chloro-3-fluorobenzoyl)-4-isopropyl-3-pyrrolidinyl]acetamide](/img/structure/B5553596.png)

